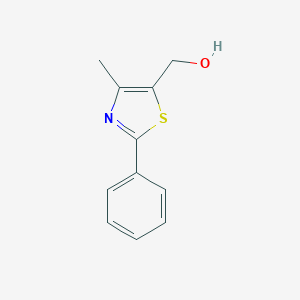

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPFWSPCWZJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353066 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61291-91-6 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methyl-2-phenyl-thiazol-5-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS No. 61291-91-6)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, characterization, and potential therapeutic applications of this specific thiazole derivative, providing field-proven insights and detailed experimental protocols to support further research and development. The Chemical Abstracts Service (CAS) number for this compound is 61291-91-6.[2]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural component in a multitude of natural products and synthetic pharmaceuticals. Its derivatives are known to possess a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[1][3] The diverse bioactivities of thiazole-containing compounds underscore the importance of synthesizing and evaluating novel analogs for potential therapeutic applications. This guide focuses on this compound, a derivative that holds promise for further investigation in various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| CAS Number | 61291-91-6 | [2] |

| Molecular Formula | C₁₁H₁₁NOS | [2] |

| Molecular Weight | 205.28 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Commercially available data |

| Melting Point | 116-118 °C | Commercially available data |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of the ester functionality at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the ethyl ester precursor.[1]

Experimental Protocol:

-

To a solution of thiobenzamide (0.1 mol) in 40 mL of ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate (0.1 mol).

-

Reflux the reaction mixture for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the resulting mixture with a 5% sodium bicarbonate (NaHCO₃) solution.

-

Filter the precipitated solid, wash it thoroughly with water, and dry to obtain the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[1]

Causality: The refluxing in ethanol provides the necessary thermal energy for the condensation reaction to proceed at an optimal rate. The basic workup with sodium bicarbonate is crucial to neutralize any excess acid and facilitate the precipitation of the final product.

Characterization of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate:

-

¹H NMR (DMSO-d₆, 500 MHz, ppm): δ 8.1 (m, 2H, Ph), 7.50 (m, 3H, Ph), 4.3 (q, 2H, -CH₂CH₃), 2.73 (s, 3H, CH₃), 1.3 (t, 3H, -CH₂CH₃).[4]

-

Mass Spectrum (EI, 70eV): m/z 247 (M⁺).[4]

Caption: Hantzsch synthesis of the thiazole ester precursor.

Step 2: Reduction of the Ester to this compound

The final step involves the reduction of the ethyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[5][6]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide (NaOH) solution, and then more water (Fieser workup).[7] This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Filter the resulting solid and wash it with ether or THF.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Causality: The use of an inert atmosphere and anhydrous solvents is paramount as LiAlH₄ reacts violently with water.[5] The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered.[7]

Caption: Reduction of the thiazole ester to the target alcohol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the alcohol, the phenyl protons, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and types of carbon atoms present in the molecule.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The predicted monoisotopic mass is 205.05614 Da.[5] The mass spectrum may also show characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a common starting point for method development for thiazole derivatives.

Potential Biological Applications and Future Directions

The thiazole nucleus is a cornerstone in the development of various therapeutic agents. While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of structurally related compounds provide a strong rationale for its investigation in several key areas.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][8] For instance, novel thiazoles carrying a 1,3,4-thiadiazole moiety have shown significant antitumor activity against the liver carcinoma cell line (HepG2), with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[8] The mechanism of action for many anticancer thiazoles involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Future Research: It is highly recommended to screen this compound for its cytotoxic effects against a panel of cancer cell lines, such as those from breast, lung, colon, and liver cancers, using standard assays like the MTT or SRB assay.

Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents. Thiazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] For example, certain synthetic thiazole compounds have shown efficacy against pathogenic strains of Staphylococcus aureus and Escherichia coli.[9]

Future Research: The antimicrobial potential of this compound should be evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives in the context of neurodegenerative diseases. Some methylthiazole derivatives have been investigated for their neuroprotective properties.[10]

Future Research: Investigating the neuroprotective effects of this compound in in vitro models of neurotoxicity or in vivo models of neurodegeneration could open new avenues for its therapeutic application.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is well-represented in a variety of biologically active molecules. This technical guide provides a solid foundation for its preparation and characterization. The compelling evidence of anticancer, antimicrobial, and neuroprotective activities within the broader class of thiazole derivatives strongly supports the further investigation of this specific compound. The detailed protocols and scientific rationale presented herein are intended to empower researchers to explore the full therapeutic potential of this compound.

References

-

Al-Abdullah, E. S., Al-Sanea, M. M., & Hassan, A. S. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 23. [Link]

-

Araniciu, C., Palage, M., Oniga, S., Pirnau, A., Verité, P., & Oniga, O. (2013). Synthesis and Characterization of Some Novel 5,2- and 4,2-bisthiazoles Derivatives. Revista de Chimie, 64(10), 1067-1071. [Link]

-

Hassan, A., & El-Sayed, H. (2021). SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020). HETEROCYCLES, 102(9), 1676. [Link]

-

Li, X., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 6(7), 1157-1171. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

PubChem. (4-methyl-2-phenyl-thiazol-5-yl)-methanol. [Link]

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

-

Yakaiah, T., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 529. [Link]

Sources

- 1. bch.ro [bch.ro]

- 2. This compound | CAS 61291-91-6 [matrix-fine-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

- 7. Workup [chem.rochester.edu]

- 8. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Development of a Flavor Ingredient Wheel Linking E-Liquid Additives to the Labeled Flavor of Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Executive Summary

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presented pathway is predicated on the robust and well-established Hantzsch thiazole synthesis, followed by a selective reduction. Each stage of the synthesis is detailed with explicit, step-by-step protocols, mechanistic insights, and the rationale behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating framework for the reliable and efficient production of the target molecule.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it a versatile building block for designing molecules that target a wide array of biological entities. The title compound, this compound, incorporates this key heterocycle and serves as a crucial intermediate for the elaboration into more complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[2][3] This guide details an efficient and scalable synthesis route, beginning from commercially available starting materials.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis strategy is devised through a retrosynthetic approach, which deconstructs the target molecule into simpler, readily available precursors. The primary disconnection is at the C-5 position, identifying the hydroxymethyl group as derivable from an ester functionality via reduction. The core thiazole ring is disconnected according to the principles of the Hantzsch thiazole synthesis, identifying an α-halo carbonyl compound and a thioamide as the key synthons.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a robust four-step linear synthesis:

-

Preparation of Thiobenzamide: Synthesis from a nitrile precursor.

-

Preparation of Ethyl 2-chloroacetoacetate: α-chlorination of a β-ketoester.

-

Hantzsch Thiazole Synthesis: Cyclocondensation to form the thiazole core.

-

Ester Reduction: Conversion of the intermediate ester to the target primary alcohol.

Synthesis Pathway: Mechanism and Experimental Rationale

The overall synthetic workflow is designed for efficiency and scalability, utilizing established chemical transformations.

Caption: Overall experimental workflow for the synthesis.

Step 1 & 2: Preparation of Key Starting Materials

Thiobenzamide: This crucial thioamide can be synthesized from benzonitrile using various thionating agents. A common laboratory method involves the reaction of benzonitrile with ammonium sulfide.[4] For industrial applications, methods avoiding the use of hazardous reagents like hydrogen sulfide are preferred.[5][6] Thiobenzamide is a stable, crystalline solid that serves as the source of the N-C-S unit for the thiazole ring.[7]

Ethyl 2-chloroacetoacetate: This α-halo ketone is typically prepared by the chlorination of ethyl acetoacetate.[8] The use of sulfuryl chloride (SO₂Cl₂) is an effective method.[9] The reaction must be performed at low temperatures to control exothermicity and prevent side reactions.

-

Causality: The α-position of the β-ketoester (ethyl acetoacetate) is readily enolizable and thus susceptible to electrophilic attack. Sulfuryl chloride provides an electrophilic chlorine source for this transformation. Low temperature control is critical to minimize the formation of dichlorinated byproducts.

Step 3: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This is the cornerstone of the synthesis, involving the reaction between thiobenzamide and ethyl 2-chloroacetoacetate.[2][10] The reaction is typically carried out in a protic solvent like ethanol and heated to reflux to drive the condensation.

-

Mechanism: The Hantzsch synthesis is a classic cyclocondensation reaction.[11][12] The nucleophilic sulfur of the thiobenzamide attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (Sɴ2 reaction). The resulting intermediate then undergoes intramolecular cyclization via the attack of the nitrogen atom onto the ketone carbonyl. Finally, a dehydration step yields the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Step 4: Reduction to this compound

The final step is the reduction of the ethyl ester intermediate to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reagent for this transformation.

-

Causality and Reagent Choice: LiAlH₄ is a potent source of hydride (H⁻) ions, capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where hydride attacks the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate. A second hydride attack on the aldehyde yields the alcohol upon acidic workup. While effective, LiAlH₄ is pyrophoric and reacts violently with water. A safer, industrially viable alternative involves using sodium borohydride (NaBH₄) in combination with a Lewis acid like aluminum chloride (AlCl₃), which forms a more reactive complex capable of reducing the ester.[13]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (4.0 g, 29.1 mmol) and absolute ethanol (40 mL).[2]

-

Reagent Addition: Stir the mixture until the thiobenzamide is largely dissolved. Add ethyl 2-chloroacetoacetate (4.74 g, 29.1 mmol) to the solution.[2]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a semi-solid residue.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure ester as a yellow solid.[2]

Protocol 4.1: Synthesis of this compound (Target Molecule)

This protocol uses LiAlH₄. Extreme caution is required.

-

Reaction Setup: In a flame-dried 250 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (0.7 g, 18.4 mmol) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (3.0 g, 12.1 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (0.7 mL), followed by 15% aqueous sodium hydroxide (0.7 mL), and finally more water (2.1 mL) (Fieser workup). A granular white precipitate should form.

-

Work-up: Stir the mixture vigorously for 30 minutes. Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the title compound as a white or off-white solid.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected IR (KBr, cm⁻¹) |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C₁₃H₁₃NO₂S | 247.31 | 8.00-7.52 (m, 5H, Ar-H), 4.33 (q, 2H, -OCH₂CH₃), 2.65 (s, 3H, -CH₃), 1.35 (t, 3H, -OCH₂CH₃)[2] | ~3015 (Ar-CH), ~1740 (C=O, ester)[2] |

| This compound | C₁₁H₁₁NOS | 205.28 | 7.9-7.4 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.5 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH) | ~3300 (br, O-H), ~3050 (Ar-CH), ~2920 (Aliph. C-H) |

Note: Expected NMR and IR data are based on literature values for the intermediate and predicted values for the final product. Actual values may vary slightly.

Conclusion

This guide has detailed a reliable and well-documented synthetic route to this compound. By leveraging the classic Hantzsch thiazole synthesis and a standard ester reduction, the target molecule can be obtained in good yield and high purity. The provided protocols, mechanistic rationale, and characterization data serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, enabling the successful preparation of this valuable chemical building block.

References

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

-

Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

-

(2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. [Link]

-

(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. PubMed Central. [Link]

- Preparation method for ethyl 2-chloroacetoacetate.

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. AIP Publishing. [Link]

- Preparation method of p-hydroxythiobenzamide.

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

- Preparation method of 2-chloroacetoacetic acid ethyl ester.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

ethyl acetosuccinate. Organic Syntheses. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and reactions of p-hydroxythiobenzamides. Digital Collections - University of Tartu. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- Methods for preparation of thioamides.

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

-

Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. J-STAGE. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]

- 6. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]

- 7. CAS 2227-79-4: Thiobenzamide | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this molecule's behavior.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic drugs underscores its importance as a privileged scaffold in medicinal chemistry. The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a diverse range of chemical modifications and biological interactions.[3] The subject of this guide, this compound, incorporates this key heterocycle, further functionalized with a phenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. This specific substitution pattern offers a versatile platform for the synthesis of novel derivatives with potential applications in areas such as anticancer and antimicrobial research.[4][5][6]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical compound. The key identifiers and properties of this compound are summarized below.

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 61291-91-6 | [7] |

| Molecular Formula | C₁₁H₁₁NOS | [7] |

| Molecular Weight | 205.28 g/mol | [7] |

| IUPAC Name | This compound | [7] |

Predicted and Experimental Physical Properties

| Property | Value | Notes |

| Melting Point | 210-212 °C | Data for the corresponding carboxylic acid derivative.[8] |

| Boiling Point | 424.0 ± 37.0 °C | Predicted value for the corresponding carboxylic acid derivative.[8] |

| Appearance | White to off-white solid | General appearance of similar thiazole derivatives.[8] |

Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound. The expected spectral characteristics of this compound are outlined below, based on the analysis of its functional groups and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and aromatic protons. The chemical shifts would be influenced by the electronic environment of the thiazole ring.

¹³C NMR: The carbon NMR would display distinct signals for the carbons of the thiazole ring, the phenyl group, the methyl group, and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=N and C-S stretching vibrations of the thiazole ring.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.28 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form a key ester intermediate, followed by its reduction.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the desired ethyl 4-methyl-2-phenylthiazole-5-carboxylate.

digraph "Hantzsch Thiazole Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

thiobenzamide [label="Thiobenzamide"];

chloroacetoacetate [label="Ethyl 2-chloroacetoacetate"];

intermediate [label="Ethyl 4-methyl-2-phenyl-\nthiazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ethanol [label="Ethanol, Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

thiobenzamide -> ethanol [arrowhead=none];

chloroacetoacetate -> ethanol;

ethanol -> intermediate [label="Condensation"];

}

Reduction of the ester to the target alcohol.

Experimental Protocol (LiAlH₄ Reduction):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, typically 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve the ethyl 4-methyl-2-phenylthiazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the thiazole ring and the primary alcohol.

Reactions of the Thiazole Ring

The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The electron-donating nature of the methyl and hydroxymethyl groups can influence the regioselectivity of these reactions.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, 4-methyl-2-phenylthiazole-5-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate or Jones reagent.[9][10]

-

Esterification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a coupling agent like DCC) to form a variety of esters.

-

Etherification: Conversion to ethers can be accomplished, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Potential Applications in Drug Discovery and Materials Science

Thiazole derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][4][11] The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The phenyl group can be further functionalized to modulate lipophilicity and target interactions, while the hydroxymethyl group provides a convenient point for the attachment of other pharmacophores or for prodrug strategies.

In materials science, the aromatic and heterocyclic nature of the thiazole ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the thiazole and phenyl rings makes this class of compounds intriguing for the design of novel functional materials.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its preparation via the robust Hantzsch thiazole synthesis followed by a standard ester reduction is a practical and scalable route. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, opening avenues for the exploration of new chemical space in both medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists to confidently work with and further explore the potential of this important thiazole derivative.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal. [Link]

-

Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. (2021). RSC Medicinal Chemistry. [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. PubChem. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. (2018). ResearchGate. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2018). PubMed. [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Egyptian Journal of Chemistry. [Link]

-

NaBH4 reduction of ester. (2020). Reddit. [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2012). Molecules. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. (2020). AIP Publishing. [Link]

-

(4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem. [Link]

-

Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. [Link]

-

Thiazole. (n.d.). Wikipedia. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank. [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2018). Acta Physica Polonica A. [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

-

(2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. [Link]

- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (2012).

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). Molecules. [Link]

-

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025). ResearchGate. [Link]

-

Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Arkivoc. [Link]

-

Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. (2014). International Journal of Current Engineering and Technology. [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. [Link]

-

4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136. PubChem. [Link]

Sources

- 1. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]

- 8. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The thiazole moiety is a prominent scaffold in a variety of biologically active compounds, and understanding the synthesis and structural attributes of its derivatives is crucial for the rational design of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. The unique electronic properties and bonding capabilities of the thiazole nucleus allow it to serve as a versatile pharmacophore, engaging with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A deep understanding of the synthesis and structural nuances of novel thiazole derivatives, such as this compound, is paramount for the continued development of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted thiazole featuring a phenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. The presence of these substituents significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NOS | [1][2] |

| Molecular Weight | 205.28 g/mol | [1][2] |

| CAS Number | 61291-91-6 | [1][2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the thiazole ring system via the well-established Hantzsch thiazole synthesis to yield the precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The subsequent step is the reduction of the ester functionality to the desired primary alcohol.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[3] In this procedure, an α-haloketone reacts with a thioamide. For the synthesis of the precursor ester, ethyl 2-chloroacetoacetate serves as the α-haloketone component and benzamide is the thioamide precursor (which is converted in situ to thiobenzamide or used directly).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Step 2: Reduction of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The reduction of the ester group to a primary alcohol can be effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The flask should be equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

Reagent Addition: A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. TLC can be used to monitor the disappearance of the starting material.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Structural Elucidation via Spectroscopic Methods

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Multiplet | 2H | Phenyl protons (ortho) | Deshielded due to proximity to the thiazole ring. |

| ~7.3-7.5 | Multiplet | 3H | Phenyl protons (meta, para) | Typical aromatic region. |

| ~4.7 | Singlet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group and the thiazole ring. |

| ~2.5 | Singlet | 3H | -CH₃ | Methyl protons on the thiazole ring. |

| Variable | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C2 (thiazole) | Carbon attached to nitrogen and sulfur, and the phenyl group. |

| ~150 | C4 (thiazole) | Carbon bearing the methyl group. |

| ~130-135 | C5 (thiazole) | Carbon bearing the hydroxymethyl group. |

| ~125-130 | Phenyl carbons | Aromatic carbons of the phenyl ring. |

| ~55-60 | -CH₂OH | Methylene carbon of the hydroxymethyl group. |

| ~15 | -CH₃ | Methyl carbon. |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1050-1000 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 205 | [M]⁺, Molecular ion peak |

| 188 | [M - OH]⁺, Loss of a hydroxyl radical |

| 174 | [M - CH₂OH]⁺, Loss of the hydroxymethyl group |

| 104 | [C₆H₅CS]⁺, Fragment corresponding to the phenylthiocarbonyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Applications in Drug Discovery and Development

The this compound scaffold, with its specific substitution pattern, presents a valuable starting point for the synthesis of compound libraries for high-throughput screening. The phenyl group at the 2-position can be further functionalized to modulate lipophilicity and introduce additional binding interactions. The primary alcohol at the 5-position offers a convenient handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). Given the established biological importance of the thiazole core, derivatives of this molecule could be investigated for a range of therapeutic targets, including but not limited to kinases, proteases, and receptors involved in cancer, inflammation, and infectious diseases.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted spectroscopic characterization of this compound. The outlined two-step synthetic route, employing the Hantzsch thiazole synthesis followed by ester reduction, offers a reliable method for its preparation. The predicted spectroscopic data provides a framework for the structural verification of the synthesized compound. As a versatile scaffold, this compound holds promise for the development of novel, biologically active molecules for further investigation in the field of drug discovery.

References

Sources

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]

- 2. This compound | CAS 61291-91-6 [matrix-fine-chemicals.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Thiazole Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered heteroaromatic compound containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for high-affinity binding to a multitude of biological targets.[3] This inherent versatility has rendered thiazole derivatives a "magic moiety" in drug development, leading to a vast and ever-expanding landscape of therapeutic agents.[4] This guide provides a comprehensive exploration of the diverse biological activities of thiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the state-of-the-art experimental methodologies used to evaluate their efficacy. We will traverse the spectrum of their applications, from potent anticancer agents that induce apoptosis and inhibit key kinases, to novel antimicrobial compounds combating drug resistance, to promising anti-inflammatory and neuroprotective molecules. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation thiazole-based therapeutics.

The Thiazole Core: Physicochemical Properties and Synthetic Versatility

The thiazole nucleus is a fundamental heterocyclic structure that is a key component in many biologically active compounds.[1] Its aromaticity, conferred by the delocalized π-electrons across the ring, provides a stable scaffold for diverse chemical modifications.[5] The presence of both a sulfur and a nitrogen atom imparts unique electronic characteristics, influencing the molecule's reactivity and its interactions with biological macromolecules.[5][6]

The synthesis of thiazole derivatives is a well-established field, with numerous methodologies available to medicinal chemists. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. Other notable methods include the reaction of thiosemicarbazones with α-haloketones and the condensation of cyanamide with carbon disulfide followed by reaction with phenacyl bromides.[6][7] This synthetic tractability allows for the systematic modification of the thiazole core at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to combat cancer through diverse mechanisms of action.[3][8] These compounds have been shown to induce apoptosis, inhibit crucial enzymes involved in cell proliferation, and interfere with DNA replication in cancer cells.[3][4]

Mechanisms of Anticancer Action

The anticancer prowess of thiazole derivatives stems from their ability to interact with a variety of molecular targets within cancer cells.[8] Key mechanisms include:

-

Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of various protein kinases, such as tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), and B-RAF, which are often dysregulated in cancer and play a pivotal role in cell cycle progression and proliferation.[4][9] For instance, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8]

-

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[4]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G1/S or G2/M phases.[4]

-

DNA Intercalation and Damage: Some thiazole derivatives can insert themselves into the DNA double helix or directly cause DNA damage, leading to the activation of apoptotic pathways.[3]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, which is essential for cell division, is another mechanism employed by certain thiazole-based anticancer agents.[3]

Prominent Anticancer Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, highlighting their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |

| Compound 22 | HT29 (Colon) | 2.01 | - | - | [5] |

| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | 5-Fluorouracil | 6.14 | [5] |

| Quinolinyl-thiazole 6a | MDA-MB-231 (Breast) | 1.415 ± 0.16 | - | - | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a standard preliminary screening method for potential anticancer drugs.[4]

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test thiazole derivatives and a positive control (e.g., Staurosporine) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Thiazole derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against various bacteria and fungi.[10][11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are often attributed to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes.[11] This can lead to the leakage of cytoplasmic contents and ultimately cell death.[11] Other proposed mechanisms include the inhibition of essential microbial enzymes and interference with biofilm formation.

Notable Antimicrobial Thiazole Derivatives

Several studies have reported thiazole derivatives with potent antimicrobial activity. For instance, some novel thiazole compounds have shown considerable activity against Staphylococcus aureus and Bacillus thuringiensis, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic chloramphenicol.[5] Another study highlighted thiazole analogues that reduced the burden of Methicillin-resistant Staphylococcus aureus (MRSA) in skin wounds by over 90%, similar to the antibiotic mupirocin.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is crucial for determining the effectiveness of a compound against a specific microorganism.[12] The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare two-fold serial dilutions of the thiazole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for Antimicrobial Susceptibility Testing via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for safer and more effective anti-inflammatory drugs.[14] Thiazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam.[1]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some thiazole compounds can inhibit protein denaturation and stabilize cell membranes, further contributing to their anti-inflammatory profile.[14][15]

Experimental Protocol: In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to screen for the anti-inflammatory potential of thiazole derivatives.[14]

4.2.1. Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the test thiazole derivative at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.

4.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.

Step-by-Step Methodology:

-

HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

-

Treatment: Mix the HRBC suspension with various concentrations of the test thiazole derivative.

-

Heat-induced Hemolysis: Induce hemolysis by incubating the mixture in a water bath at 56°C for 30 minutes.

-

Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization. A reference drug like indomethacin can be used.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[16][17] Thiazole derivatives have emerged as a promising class of compounds for the treatment of these debilitating conditions.[16][18]

Mechanisms of Neuroprotective Action

Thiazole-based compounds can exert their neuroprotective effects through multiple mechanisms:[19]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[18]

-

Inhibition of Protein Aggregation: Some derivatives can inhibit the aggregation of amyloid-beta peptides and tau proteins, which are hallmarks of Alzheimer's disease.[19]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can increase the levels of monoamine neurotransmitters, which is relevant for the treatment of Parkinson's disease.[18]

-

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, thiazole derivatives can protect neurons from damage.[7]

Promising Neuroprotective Thiazole Derivatives

Recent studies have identified several thiazole compounds with potent neuroprotective activities. For example, compounds 5d, 5e, and 5j showed significant AChE inhibitory activity with IC50 values of 0.223 µM, 0.092 µM, and 0.054 µM, respectively.[18]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to screen for neuroprotective compounds involves inducing cell death in a neuronal cell line and assessing the ability of the test compound to prevent this.[20]

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., HT22 mouse hippocampal cells) in an appropriate medium.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to attach.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test thiazole derivative for a few hours.

-

Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent (e.g., glutamate or H2O2).

-

Incubation: Incubate the plates for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the control treated only with the neurotoxin.

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a privileged structure in medicinal chemistry. The ongoing research into thiazole-based compounds is expected to yield novel drugs with improved efficacy and safety profiles for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. Future efforts will likely focus on the rational design of multi-target thiazole derivatives, leveraging computational tools and a deeper understanding of disease biology to create more potent and selective therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, D. A., Al-Ghamdi, A. A., & El-Sayed, W. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

-

Sharma, V., Kumar, P., & Singh, R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(10), 1234. [Link]

-

Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. [Link]

-

Al-Ghorbani, M., El-Gamal, M. I., & Anbar, M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Chemistry, 27(12), 1039-1058. [Link]

-

Khan, Y., Sarfraz, H., Naseem, M., Adnan, R., & Aminullah, S. (2026). Design, synthesis and biological profiling of bis-thiazole linked Schiff bases as effective enzyme inhibitors for targeting urease and thymidine phosphorylase proteins. Archiv der Pharmazie. [Link]

-

Singh, A., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 133-141. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

-

Horne, K. M., & Cadle, K. M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Current Pharmaceutical Analysis, 21(1), 1-13. [Link]

-

Singh, P., & Kumar, A. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

de Santana, T. I., Barbosa, M. D. O., Gomes, P. A. T. M., da Cruz, A. C. N., da Silva, T. G., & Leite, A. C. L. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy, 97, 1599-1607. [Link]

-

Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 111(3), 652-664. [Link]

-

Asfour, A. A. R., & Al-Qattan, M. N. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Molecular Structure, 1303, 137637. [Link]

-

Kumar, A., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-234. [Link]

-

Ullah, M. O., & Akter, R. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(19), 6549. [Link]

-

Rahman, M. M., & Islam, M. R. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Basic and Clinical Physiology and Pharmacology, 29(6), 629-635. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. [Link]

-

Singh, A., & Kumar, A. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Drug Targets, 23(13), 1266-1283. [Link]

-

Sharma, P. C., Bansal, K. K., Sharma, A., & Sharma, D. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17796-17807. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Kumar, A., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-234. [Link]

-

Popa, M., & Zara, G. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 548. [Link]

-

Scuto, M., & Salmeri, M. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 34(4), 1595-1604. [Link]

-

Ali, M. A., & Ismail, N. H. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-18997. [Link]

-

Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

-

Singh, A., & Kumar, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 165-174. [Link]

-

Turan-Zitouni, G., & Kaplancikli, Z. A. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

-

Lapchak, P. A. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of Neurology & Neurophysiology, S1. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7965. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

-

Abouzied, A. S., Al-Humaidi, J. Y., Bazaid, A. S., & Qanash, H. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979-30991. [Link]

-

Bouyahya, A., & Belmehdi, O. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 27(15), 4781. [Link]

-

Sharma, V., Kumar, P., & Singh, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1-24. [Link]

-

Vercruysse, M., & Van den Abeele, A. M. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Ghent University. [Link]

-